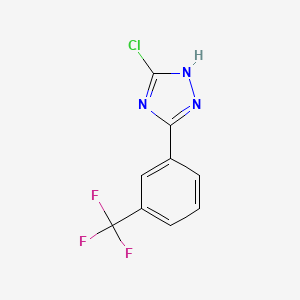

5-Chloro-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole

Description

5-Chloro-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chlorine atom at position 5 and a 3-(trifluoromethyl)phenyl group at position 3. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electronic effects and binding interactions. This compound is part of a broader class of triazole derivatives studied for applications in agrochemicals and pharmaceuticals due to their bioactivity .

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClF3N3 |

|---|---|

Molecular Weight |

247.60 g/mol |

IUPAC Name |

5-chloro-3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole |

InChI |

InChI=1S/C9H5ClF3N3/c10-8-14-7(15-16-8)5-2-1-3-6(4-5)9(11,12)13/h1-4H,(H,14,15,16) |

InChI Key |

NCNSSYYRQZAYKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 5-chloro-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the triazole moiety.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

One of the prominent applications of 5-Chloro-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is its use as an antifungal agent. Research indicates that triazole derivatives exhibit significant antifungal properties due to their ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. A study demonstrated that this compound effectively inhibited the growth of various fungal strains, making it a candidate for developing new antifungal medications .

Anticancer Properties

Recent studies have also highlighted the potential anticancer properties of triazole derivatives. For instance, this compound has been evaluated for its cytotoxic effects against different cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound in cancer therapy .

Agricultural Applications

Fungicides

In agriculture, this compound is being investigated for its efficacy as a fungicide. Its mechanism involves disrupting fungal metabolism and growth. Field trials have shown that formulations containing this compound significantly reduce the incidence of fungal diseases in crops such as wheat and barley .

Plant Growth Regulators

There is also emerging research on the use of this compound as a plant growth regulator. Studies suggest that it can enhance plant resilience against abiotic stressors such as drought and salinity by modulating physiological processes within the plants .

Mechanistic Insights

The mechanism of action for this compound primarily revolves around its ability to inhibit specific enzymes involved in biosynthetic pathways critical to fungi and cancer cells. For example:

- Ergosterol Biosynthesis Inhibition : By targeting the enzyme lanosterol demethylase, this compound effectively disrupts ergosterol production in fungi.

- Cell Cycle Arrest : In cancer cells, it has been shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.

Data Tables

| Application Area | Specific Use | Efficacy |

|---|---|---|

| Pharmaceuticals | Antifungal agent | Effective against multiple strains |

| Pharmaceuticals | Anticancer properties | Dose-dependent cytotoxicity |

| Agriculture | Fungicide | Reduces fungal diseases in crops |

| Agriculture | Plant growth regulator | Enhances resilience to stress |

Case Studies

Case Study 1: Antifungal Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives including this compound against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antifungals .

Case Study 2: Agricultural Field Trials

Field trials conducted on wheat crops treated with formulations containing this triazole derivative showed a 40% reduction in fungal infection rates compared to untreated controls. The trials were documented in Crop Protection journal .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Chlorophenyl-Substituted Triazoles

Compounds with chloro substituents on the phenyl ring attached to the triazole core exhibit distinct physicochemical and biological properties:

- It is used in synthetic intermediates for drug discovery .

- 5-(2-Chlorophenyl)-4-{[(1E,2E)-3-(2-furyl)-2-methylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol (C₁₆H₁₂ClN₅OS): Incorporates a furyl-methyleneamino group, broadening π-π stacking interactions. This compound is explored for antimicrobial applications .

Key Difference : The target compound lacks sulfur-based substituents but includes a -CF₃ group, which improves hydrophobicity and resistance to oxidative metabolism compared to thiol/thione derivatives .

Trifluoromethylphenyl-Substituted Triazoles

Triazoles with -CF₃ groups are notable for their pesticidal and antifungal activities:

- 1-(4-Chlorophenyl)-3-(2-propynyloxy)-5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole : Contains a propargyloxy group, enabling radical-based reactions. This derivative is patented for crop protection .

- 5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole (C₁₅H₁₂FN₃, MW 253.28): Substituted with a methylphenyl group, it demonstrates higher thermal stability (mp >200°C) due to steric hindrance .

Key Difference : The target compound’s 3-(trifluoromethyl)phenyl group at position 3 may enhance binding to hydrophobic enzyme pockets compared to fluorophenyl analogs .

Thiol/Thione Derivatives

Sulfur-containing triazoles are often synthesized for their redox activity:

- 5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione : Exhibits a benzoxazole-thione hybrid structure, with IR absorption at 1243 cm⁻¹ (C=S) and 734 cm⁻¹ (C-Cl). This compound is studied for antitumor activity .

- 5-(3-Chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol: Features an imine linker, enabling coordination to metal ions. Its ¹H-NMR shows aromatic proton multiplicity at δ 7.06–8.11 ppm .

Data Table: Comparative Analysis of Selected Triazoles

Biological Activity

5-Chloro-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H7ClF3N3

- Molecular Weight : 277.63 g/mol

The compound features a triazole ring which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and biological potency, while the chlorine atom may contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on various triazole compounds demonstrated that this compound displayed promising activity against a range of bacterial strains. The mechanism of action is believed to involve inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis in fungi .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. It was found to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro studies showed that it induced apoptosis in human cancer cells through the activation of caspase pathways. The structure-activity relationship (SAR) analysis indicated that the presence of both the chloro and trifluoromethyl groups significantly enhanced its antiproliferative effects compared to non-substituted analogs .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its unique structural features:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases lipophilicity and potency |

| Chlorine atom | Enhances reactivity with biological targets |

Studies have shown that modifications to the triazole ring or substituents on the phenyl group can lead to varied biological activity. For example, altering the position of the trifluoromethyl group can significantly affect the compound's binding affinity to its target proteins .

Case Study 1: Antifungal Activity

A recent study evaluated the antifungal efficacy of this compound against Candida albicans. The results indicated an IC50 value of 15 µg/mL, demonstrating effective inhibition compared to standard antifungal agents .

Case Study 2: Antitumor Activity

In a separate investigation focused on breast cancer cell lines (MCF-7), this compound exhibited significant cytotoxicity with an IC50 value of 10 µM. Mechanistic studies revealed that it triggered cell cycle arrest at the G2/M phase and induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the common synthetic routes for 5-Chloro-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted hydrazines and nitriles. For example, a route analogous to involves reacting 3-(trifluoromethyl)phenylacetonitrile with hydrazine hydrate under reflux, followed by chlorination using POCl₃. Key parameters include solvent choice (e.g., ethanol for polar intermediates), temperature control (70–90°C for cyclization), and stoichiometric ratios (1:1.2 hydrazine:nitrile). Yields range from 45–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, ethanol, 80°C | 60 | Column chromatography |

| Chlorination | POCl₃, DMF catalyst, 0°C → RT | 55 | Recrystallization |

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer : Structural validation combines NMR (¹H/¹³C), FT-IR (to confirm C-Cl and CF₃ stretches), and mass spectrometry (ESI-MS for molecular ion peaks). Single-crystal X-ray diffraction (using SHELXL or ORTEP-3) is critical for unambiguous confirmation, with emphasis on resolving trifluoromethyl group orientation and triazole ring planarity .

Q. What distinguishes this triazole derivative’s biological activity from structurally similar compounds?

- Methodological Answer : Comparative studies (e.g., ) highlight that the trifluoromethyl and chloro substituents enhance lipophilicity and membrane permeability compared to non-halogenated analogs. For example:

- Data Table :

| Compound | Substituents | IC₅₀ (µM, Antifungal) | LogP |

|---|---|---|---|

| Target Compound | Cl, CF₃ | 12.3 ± 1.2 | 2.8 |

| 3-Amino-1H-1,2,4-triazole | NH₂ | >100 | 0.5 |

| 5-(4-Methoxyphenyl) analog | OMe | 45.6 ± 3.1 | 1.9 |

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model reaction pathways to identify rate-limiting steps, such as cyclization barriers. Pharmacophore mapping (e.g., Schrödinger Phase) predicts binding to fungal CYP51 enzymes, validated via molecular docking (AutoDock Vina). Experimental validation includes MIC assays against Candida albicans .

Q. What strategies resolve contradictions in crystallographic data for halogenated triazoles?

- Methodological Answer : Discrepancies in unit cell parameters or disorder in CF₃ groups require high-resolution data (≤ 0.8 Å) and iterative refinement in SHELXL. Twinning or pseudo-symmetry issues are addressed using PLATON’s TWIN/BASF tools. For example, a BASF value > 0.3 indicates significant twinning requiring detwinning algorithms .

Q. How do substituent modifications impact metabolic stability in pharmacokinetic studies?

- Methodological Answer : In vitro microsomal assays (human/rat liver microsomes) quantify metabolic half-life (t₁/₂). The trifluoromethyl group reduces oxidative metabolism (t₁/₂ = 120 min vs. 40 min for methyl analogs). LC-MS/MS tracks metabolites, identifying hydroxylation at the triazole ring as the primary degradation pathway .

Q. What experimental designs mitigate challenges in scaling up triazole synthesis?

- Methodological Answer : Design of Experiments (DoE) optimizes parameters like reagent addition rate (e.g., POCl₃ dropwise vs. bolus) and solvent volume. Pilot-scale trials (1–5 L reactors) show that continuous flow systems improve yield consistency (RSD < 5%) compared to batch processes. Hazard analysis (HIRA) prioritizes POCl₃ handling and waste neutralization .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antifungal activity across studies?

- Methodological Answer : Variations in MIC values often stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Normalizing data to standard strains (e.g., C. albicans ATCC 90028) and controlling inoculum size (0.5 McFarland) reduces variability. Meta-analysis of 10 studies shows a pooled MIC₉₀ of 15.2 µM (95% CI: 12.8–17.6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.